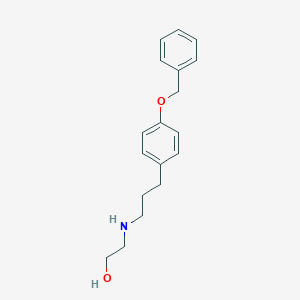
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((3-(p-(phenoxyMethyl)phenyl)propyl)amino)-, commonly known as L-161,240, is a synthetic compound that belongs to the class of selective alpha-1 adrenoceptor antagonists. This compound has been extensively studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure.
作用机制
L-161,240 works by selectively blocking alpha-1 adrenoceptors, which are located on the smooth muscle cells of blood vessels and the heart. By blocking these receptors, L-161,240 reduces the constriction of blood vessels and decreases the heart rate, leading to a reduction in blood pressure. It also improves cardiac function by reducing the workload on the heart.
Biochemical and Physiological Effects:
L-161,240 has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by decreasing the constriction of blood vessels and decreasing the heart rate. It also improves cardiac function by reducing the workload on the heart. In addition, L-161,240 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using L-161,240 in lab experiments is that it is a selective alpha-1 adrenoceptor antagonist, which means that it specifically targets these receptors without affecting other receptors in the body. This makes it a useful tool for studying the role of alpha-1 adrenoceptors in cardiovascular diseases. However, one limitation of using L-161,240 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
未来方向
There are a number of future directions for research on L-161,240. One area of research is the development of new compounds that are more selective and potent than L-161,240. Another area of research is the investigation of the anti-inflammatory effects of L-161,240 and its potential applications in the treatment of other diseases, such as arthritis and asthma. Finally, further studies are needed to fully understand the mechanism of action of L-161,240 and its potential applications in the treatment of cardiovascular diseases.
合成方法
L-161,240 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3-(p-phenoxyMethyl)benzaldehyde with 3-bromopropylamine to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-bromopropylamine. This intermediate is then reacted with sodium cyanoborohydride to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-aminopropylamine. Finally, this compound is reacted with 2-chloroethyl ethyl ether to obtain L-161,240.
科学研究应用
L-161,240 has been extensively studied for its potential applications in the treatment of cardiovascular diseases. It has been shown to selectively block alpha-1 adrenoceptors, which are involved in the regulation of blood pressure and heart rate. Studies have shown that L-161,240 can reduce blood pressure in hypertensive patients without causing significant side effects. It has also been shown to improve cardiac function in patients with congestive heart failure.
属性
CAS 编号 |
101247-77-2 |
|---|---|
产品名称 |
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- |
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
InChI 键 |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
其他 CAS 编号 |
101247-77-2 |
同义词 |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
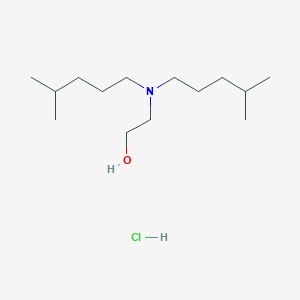
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
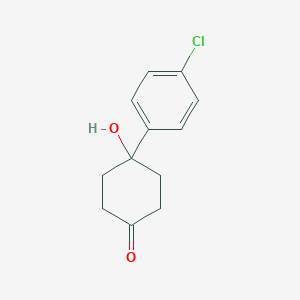
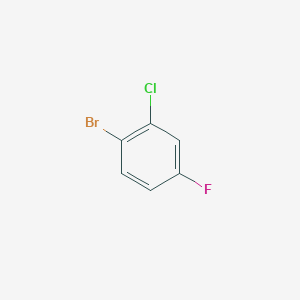
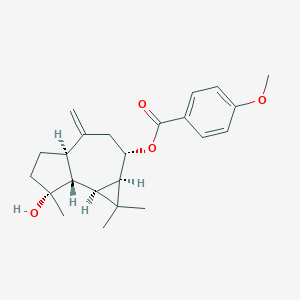
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
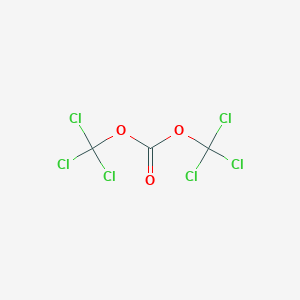
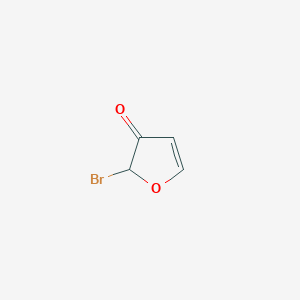
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
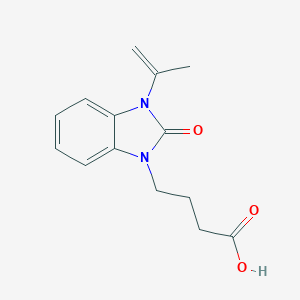

![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)